molecular formula C18H18N4O4S2 B10874839 methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B10874839
M. Wt: 418.5 g/mol
InChI Key: BSXITYQSRUXNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring and the acetate group. Common reagents used in these steps include acetic anhydride, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reagent addition would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and thiazole moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler benzimidazole derivative with antimicrobial properties.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activities.

    Acetate esters: A broad class of compounds with various applications in chemistry and industry.

Uniqueness

METHYL 2-[2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is unique due to its combination of a benzimidazole core, a thiazole ring, and an acetate group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[2-[[2-(1-acetylbenzimidazol-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C18H18N4O4S2/c1-10-14(8-16(25)26-3)28-17(19-10)21-15(24)9-27-18-20-12-6-4-5-7-13(12)22(18)11(2)23/h4-7H,8-9H2,1-3H3,(H,19,21,24)

InChI Key

BSXITYQSRUXNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC3=CC=CC=C3N2C(=O)C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.